molecular formula C10H8N2O B8799027 [2,2'-Bipyridin]-6(1H)-one CAS No. 101001-90-5

[2,2'-Bipyridin]-6(1H)-one

Cat. No. B8799027
M. Wt: 172.18 g/mol
InChI Key: KQMDYEHNMPSHJE-UHFFFAOYSA-N
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Patent
US04550166

Procedure details

To 100 ml of phosphorus oxychloride, cooled in an ice bath, was added 5.3 g of [2,2'-bipyridin]-6(1H)-one. The mixture was warmed to room temperature and then heated on a steam bath for 18 hours, then concentrated under vacuum. Crushed ice was added to the residual oil and the solution was basified with solid potassium carbonate. This mixture was extracted with methylene chloride, the extract was dried and evaporated in vacuo to a solid This solid was dissolved in ethyl acetate and placed on a silica gel column. The column was eluted with ethyl acetate and the obtained solid recrystallized from heptane, giving 6'-chloro-2,2'-bipyridine as white crystals, mp 60°-62° C., which was then treated as described in Example 1, giving the desired product.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:6](=O)[CH:5]=[CH:4][CH:3]=[C:2]1[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1.P(Cl)(Cl)([Cl:16])=O>>[Cl:16][C:6]1[N:1]=[C:2]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)[CH:3]=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
N1C(=CC=CC1=O)C1=NC=CC=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
Crushed ice was added to the residual oil
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
the extract was dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a solid This solid
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in ethyl acetate
WASH
Type
WASH
Details
The column was eluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the obtained solid recrystallized from heptane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC(=N1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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